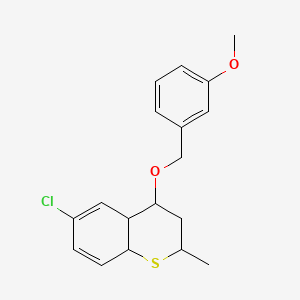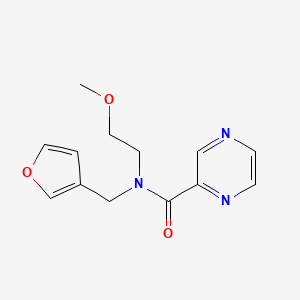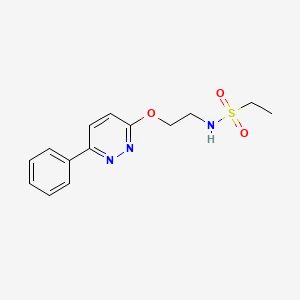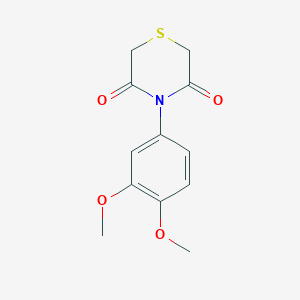![molecular formula C14H14Cl2N2O3 B2424466 1-(3,4-Dichlorophenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea CAS No. 1396812-54-6](/img/structure/B2424466.png)
1-(3,4-Dichlorophenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea is a synthetic organic compound characterized by the presence of dichlorophenyl and furan moieties
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea typically involves the reaction of 3,4-dichloroaniline with 2-(furan-2-yl)-2-hydroxypropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl moiety, where chlorine atoms can be replaced by other substituents using appropriate reagents and conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique chemical properties make it suitable for use in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and leading to downstream biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
When compared to similar compounds, 1-(3,4-Dichlorophenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea stands out due to its unique combination of dichlorophenyl and furan moieties. Similar compounds include:
1-(3,4-Dichlorophenyl)-3-(2-hydroxypropyl)urea: Lacks the furan ring, which may result in different chemical and biological properties.
1-(3,4-Dichlorophenyl)-3-(2-(furan-2-yl)ethyl)urea: Contains a different linkage between the furan and urea moieties, potentially affecting its reactivity and applications.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3/c1-14(20,12-3-2-6-21-12)8-17-13(19)18-9-4-5-10(15)11(16)7-9/h2-7,20H,8H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPSCQSZOHJBTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC(=C(C=C1)Cl)Cl)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
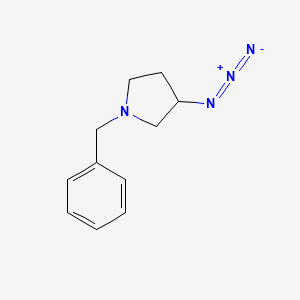
![3-({1-[3-(Trifluoromethyl)benzoyl]azetidin-3-yl}methoxy)pyridine](/img/structure/B2424385.png)
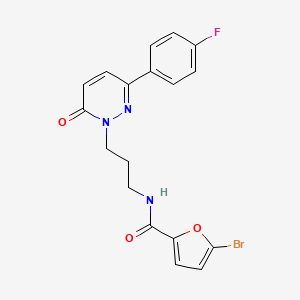
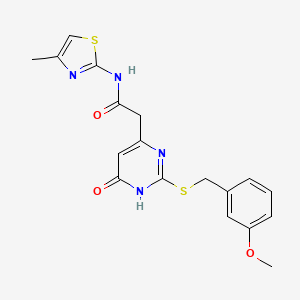
![1-(4-bromophenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2424388.png)
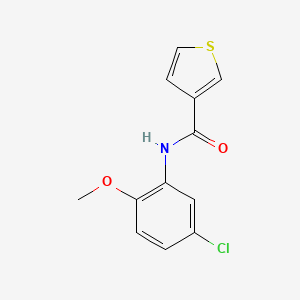
![1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2424392.png)
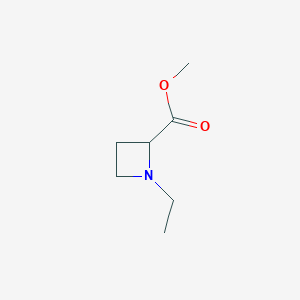
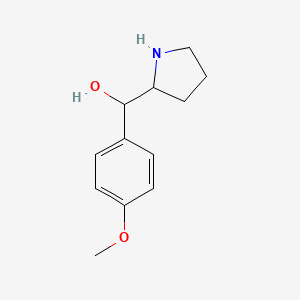
![1-(2-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2424396.png)
